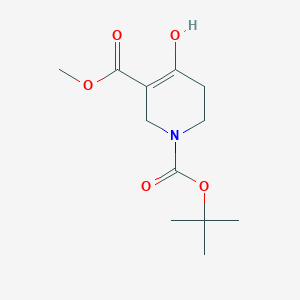

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-tert-ブチル 3-メチル 4-ヒドロキシ-5,6-ジヒドロピリジン-1,3(2H)-ジカルボン酸は、ジヒドロピリジン類に属する化学化合物です。 これらの化合物は、医薬品化学、特にカルシウムチャネルブロッカーとしての多様な用途で知られています。 この化合物の構造には、そのユニークな化学的特性に貢献する様々な置換基を持つジヒドロピリジン環が含まれています。

準備方法

合成経路と反応条件

1-tert-ブチル 3-メチル 4-ヒドロキシ-5,6-ジヒドロピリジン-1,3(2H)-ジカルボン酸の合成は、通常、複数段階の有機反応を伴います。 一つの一般的な方法は、ハントシュ・ジヒドロピリジン合成であり、これは、アルデヒド、β-ケトエステル、およびアンモニアまたはアミンを酸性条件下で縮合させることを伴います。 反応条件には、エタノールまたは他の適切な溶媒中で還流させることがよく含まれます。

工業生産方法

工業的な環境では、この化合物の生産には、収率と純度を最大化する最適化された反応条件が伴う場合があります。 これには、連続フロー反応器の使用、制御された温度と圧力の条件、および反応速度を向上させる触媒の使用が含まれる可能性があります。

化学反応の分析

反応の種類

1-tert-ブチル 3-メチル 4-ヒドロキシ-5,6-ジヒドロピリジン-1,3(2H)-ジカルボン酸は、次のような様々な化学反応を起こすことができます。

酸化: この化合物は酸化されてピリジン誘導体に変換されます。

還元: 還元反応は、テトラヒドロピリジン誘導体の形成につながる可能性があります。

置換: この化合物は、存在する置換基に応じて、求核置換反応または求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりピリジン誘導体が生成される可能性がありますが、還元によりテトラヒドロピリジン化合物が生成される可能性があります。

科学研究への応用

1-tert-ブチル 3-メチル 4-ヒドロキシ-5,6-ジヒドロピリジン-1,3(2H)-ジカルボン酸は、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成における構成単位として使用されます。

生物学: 特にカルシウムチャネルの調節に関して、生物系に対する潜在的な影響について研究されています。

医学: カルシウムチャネルブロッカーとしての潜在的な用途について調査されており、心血管疾患の治療に影響を与える可能性があります。

工業: 新しい材料や化学プロセスの開発に使用されます。

科学的研究の応用

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

Medicine: Investigated for its potential use as a calcium channel blocker, which could have implications for treating cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

1-tert-ブチル 3-メチル 4-ヒドロキシ-5,6-ジヒドロピリジン-1,3(2H)-ジカルボン酸の作用機序には、カルシウムチャネルなどの分子標的との相互作用が含まれます。 この化合物はこれらのチャネルに結合することによって、その活性を調節することができ、様々な生理学的効果をもたらします。 含まれる可能性のある特定の経路には、細胞へのカルシウム流入の阻害が含まれ、これは筋収縮、神経伝達物質の放出、その他の細胞プロセスに影響を与える可能性があります。

類似化合物との比較

類似化合物

ニフェジピン: 高血圧や狭心症の治療に使用される別のジヒドロピリジンカルシウムチャネルブロッカー。

アムロジピン: 同様の適応症で使用される長時間のジヒドロピリジンカルシウムチャネルブロッカー。

フェロジピン: 高血圧や狭心症の管理に使用されていることで知られています。

独自性

1-tert-ブチル 3-メチル 4-ヒドロキシ-5,6-ジヒドロピリジン-1,3(2H)-ジカルボン酸は、特定の置換基のためにユニークな特性を持っている可能性があり、これは、他のジヒドロピリジンと比較して、その薬物動態、薬力学、および全体的な有効性に影響を与える可能性があります。

生物活性

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS No. 220389-30-0) is a compound belonging to the family of dihydropyridines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₉N₁O₅

- Molecular Weight : 257.283 g/mol

- Structure : The compound features a dihydropyridine core with hydroxyl and carboxylate functional groups, contributing to its biological activity.

Antioxidant Properties

Research indicates that dihydropyridine derivatives exhibit significant antioxidant activities. Specifically, this compound has shown potential in reducing oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Studies have demonstrated that compounds in this class can decrease reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Dihydropyridines are known to interact with calcium channels and may modulate their activity. For instance, studies suggest that similar compounds can inhibit calcium influx through voltage-gated calcium channels, which is crucial for cardiovascular health . Additionally, enzyme assays have indicated that this compound may inhibit β-glucosidase activity, although specific data on this compound's effectiveness is limited .

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has been explored in various models of neurodegenerative diseases. The ability to modulate oxidative stress and calcium homeostasis suggests that this compound could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Study on Antioxidant Activity

A study conducted by Sun et al. evaluated the antioxidant properties of several dihydropyridine derivatives. The results indicated that compounds with hydroxyl groups exhibited enhanced radical scavenging activity compared to those without. This suggests that the presence of the hydroxyl group in this compound may contribute significantly to its antioxidant capacity .

Cardiovascular Research

In a separate investigation focused on cardiovascular health, dihydropyridine derivatives were tested for their ability to lower blood pressure in hypertensive animal models. The findings indicated that these compounds could effectively reduce systolic blood pressure by acting as calcium channel blockers . Although specific studies on the target compound are scarce, its structural similarity to known calcium channel blockers suggests potential efficacy.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound acts as a hydrogen donor in redox reactions, neutralizing free radicals and reducing oxidative stress.

- Calcium Channel Modulation : By interacting with voltage-gated calcium channels, it may influence calcium ion flow into cells, which is critical for various cellular functions.

特性

分子式 |

C12H19NO5 |

|---|---|

分子量 |

257.28 g/mol |

IUPAC名 |

1-O-tert-butyl 5-O-methyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h14H,5-7H2,1-4H3 |

InChIキー |

BCRHDQLAGGOFGY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。